molecular formula C16H23N3O3 B11827461 Tert-butyl 2-(5-(cyclopropylcarbamoyl)-2-methylphenyl)hydrazine-1-carboxylate

Tert-butyl 2-(5-(cyclopropylcarbamoyl)-2-methylphenyl)hydrazine-1-carboxylate

Cat. No.: B11827461
M. Wt: 305.37 g/mol
InChI Key: QQAKRYUDRRNGTR-UHFFFAOYSA-N
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Description

Tert-butyl 2-(5-(cyclopropylcarbamoyl)-2-methylphenyl)hydrazine-1-carboxylate is a complex organic compound that features a tert-butyl group, a cyclopropylcarbamoyl moiety, and a hydrazine carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(5-(cyclopropylcarbamoyl)-2-methylphenyl)hydrazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the cyclopropylcarbamoyl moiety: This can be achieved through the reaction of cyclopropylamine with a suitable acylating agent.

    Introduction of the tert-butyl group: This is often done using tert-butyl chloroformate in the presence of a base.

    Coupling with the hydrazine derivative: The final step involves coupling the intermediate with a hydrazine derivative under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(5-(cyclopropylcarbamoyl)-2-methylphenyl)hydrazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with increased oxygen content.

    Reduction: Reduced derivatives with decreased oxygen content.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Tert-butyl 2-(5-(cyclopropylcarbamoyl)-2-methylphenyl)hydrazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-(cyclopropylcarbamoyl)-2-methylphenyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 2-(5-(cyclopropylcarbamoyl)-2-methylphenyl)hydrazine-1-carboxylate is unique due to its combination of a cyclopropylcarbamoyl moiety and a hydrazine carboxylate group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

tert-butyl N-[5-(cyclopropylcarbamoyl)-2-methylanilino]carbamate

InChI

InChI=1S/C16H23N3O3/c1-10-5-6-11(14(20)17-12-7-8-12)9-13(10)18-19-15(21)22-16(2,3)4/h5-6,9,12,18H,7-8H2,1-4H3,(H,17,20)(H,19,21)

InChI Key

QQAKRYUDRRNGTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)NNC(=O)OC(C)(C)C

Origin of Product

United States

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